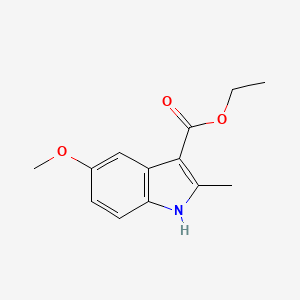

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

Overview

Description

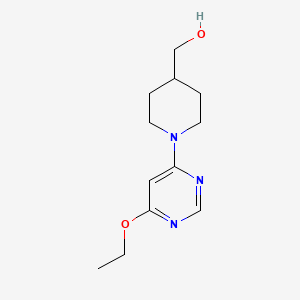

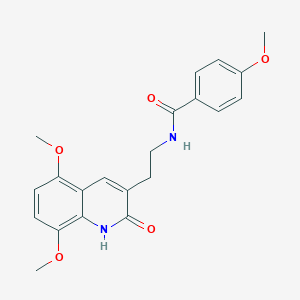

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 34572-31-1 . It has a molecular weight of 233.27 and its linear formula is C13H15NO3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H15NO3 .Chemical Reactions Analysis

This compound can be used as a reactant for the synthesis of various derivatives. For instance, it can be used in the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents, and in Friedel-Crafts acylation with nitrobenzoyl chloride .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications

Anti-Hepatitis B Virus Activities

A series of ethyl 5-hydroxyindole-3-carboxylates, including variants of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate, have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. These compounds displayed significant anti-HBV activity, with some being more potent than the positive control lamivudine (Zhao, Zhao, Chai, & Gong, 2006).

Inhibitors of Human 5-Lipoxygenase

A novel series of ethyl 5-hydroxyindole-3-carboxylate derivatives, structurally related to this compound, have been developed as efficient inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. These compounds offer potential therapeutic application in treating inflammatory and allergic diseases (Peduto et al., 2014).

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate, a compound closely related to this compound, has been characterized using various spectroscopic methods. These studies provide insights into the electronic nature, reactivity, and potential non-linear optical properties of these compounds, which could be useful in designing biologically active molecules (Almutairi et al., 2017).

Antiviral Activity

Research on ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and derivatives, which are structurally similar to this compound, revealed their potential antiviral activity against influenza and hepatitis C viruses. These studies expand the understanding of the antiviral potential of indole derivatives (Ivashchenko et al., 2014).

Synthesis of Related Compounds

Various synthetic methods have been developed to produce compounds related to this compound. These methods provide valuable insights into the synthesis of indole derivatives, which are important for pharmaceutical applications (Huang, Zhang, Zhang, & Wang, 2010).

Safety and Hazards

This compound is associated with certain hazards. The GHS07 pictogram indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if on skin or in eyes, rinsing cautiously with water .

Future Directions

The indole nucleus is a widespread motif used in drug discovery and found in many pharmacologically active compounds . Therefore, the study and synthesis of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate and its derivatives could provide valuable insights for the development of new pharmaceuticals .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that can result in various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is soluble in methanol and dichloromethane, but insoluble in water . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.

Properties

IUPAC Name |

ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)14-11-6-5-9(16-3)7-10(11)12/h5-7,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBNTIJXCHIBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)

![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2462286.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)